molecular formula C21H28N4O4 B5660946 N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide

Cat. No. B5660946
M. Wt: 400.5 g/mol
InChI Key: ZEEDJJZPVTUUSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including ring closure reactions, esterification, and functional group transformations. For example, the synthesis of benzamides and pyrazoles typically requires careful selection of starting materials and conditions to ensure the formation of the desired product with the correct orientation of substituents (Shim et al., 2002; Ikemoto et al., 2005).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, reveals the arrangement of atoms within the molecule and the presence of intramolecular interactions such as hydrogen bonds. These studies contribute to understanding the compound's conformational preferences and reactivity (Kranjc et al., 2011; Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often focus on functional group transformations, such as amide bond formation and nucleophilic substitutions. The reactivity of these compounds can be influenced by the presence of electron-donating or withdrawing groups, affecting their potential as intermediates in organic synthesis (Francisco et al., 2002; Bollinger et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Studies often explore the impact of substituents on these properties, which can inform their handling, storage, and application in further chemical reactions (Pareek et al., 2010; Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, stability, and reactivity towards various reagents, are determined by the functional groups present in the molecule. Investigations into these properties help in predicting the behavior of these compounds in biological systems or further chemical transformations (de Paulis et al., 2006; Saeed et al., 2015).

properties

IUPAC Name

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-14-18(15(2)24-23-14)12-22-21(27)17-6-4-5-7-19(17)29-16-8-10-25(11-9-16)20(26)13-28-3/h4-7,16H,8-13H2,1-3H3,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEDJJZPVTUUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC(=O)C2=CC=CC=C2OC3CCN(CC3)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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